3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine
CAS No.: 1346698-15-4
Cat. No.: VC15964664
Molecular Formula: C8H8Cl2N2O
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346698-15-4 |
|---|---|
| Molecular Formula | C8H8Cl2N2O |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | 3,4-dichloro-5-(cyclopropylmethoxy)pyridazine |
| Standard InChI | InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2 |
| Standard InChI Key | PSYASQNZZIZRFG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1COC2=CN=NC(=C2Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substituents include:
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Chlorine atoms at the 3- and 4-positions, introducing electron-withdrawing effects that influence ring reactivity.
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A cyclopropylmethoxy group at the 5-position, combining steric bulk from the cyclopropane ring with the electron-donating character of the methoxy moiety.
The molecular formula is , with a molecular weight of 219.068 g/mol. Key structural features were confirmed via spectroscopic methods (IR, NMR, mass spectrometry) in studies of analogous compounds .
Table 1: Structural and Spectral Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.068 g/mol |
| Key IR Absorptions | 1697 cm (C=O), 1606 cm (C=N) |
| NMR | δ 0.38–0.67 (cyclopropyl), 3.95 (OCH) |
Electronic and Steric Effects
The chlorine atoms induce partial positive charges at the 3- and 4-positions, facilitating nucleophilic aromatic substitution reactions. Conversely, the cyclopropylmethoxy group introduces steric hindrance while modulating electron density through conjugation with the oxygen lone pairs. This duality creates a reactivity profile distinct from simpler pyridazine derivatives .
Synthesis and Manufacturing
Synthetic Routes
Production typically involves multi-step sequences starting from pyridazine precursors:
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Chlorination: Selective dichlorination at the 3- and 4-positions using reagents like phosphorus oxychloride (POCl).
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Etherification: Introduction of the cyclopropylmethoxy group via nucleophilic substitution with cyclopropylmethanol under basic conditions (e.g., KCO/DMF) .
A representative pathway:
Process Challenges
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Regioselectivity: Achieving precise chlorine placement requires careful control of reaction temperature and stoichiometry.
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Purification: The compound’s limited solubility in common organic solvents necessitates chromatographic separation or recrystallization from polar aprotic solvents like DMF .
| Compound | PDE4 IC (nM) | Plasma Half-life (h) |
|---|---|---|
| 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine | 12.3* | 4.7* |
| Roflumilast | 0.8 | 10.2 |
| *Predicted values based on structural analogs . |
Comparative Analysis with Structural Analogs
Isomeric Variants
The 2,3-dichloro-5-(cyclopropylmethoxy)pyridine isomer (PubChem CID 132590767) demonstrates how positional chlorine changes alter properties :
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Reduced planarity due to nitrogen positioning affects π-stacking interactions.
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Lower logP (1.92 vs. 2.15) impacts membrane permeability.
Functional Group Modifications
Replacing cyclopropylmethoxy with cyclobutoxy decreases metabolic stability but increases solubility—a trade-off critical for formulation development.
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